molecular formula C20H13Cl3N2O3 B11973642 2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11973642
M. Wt: 435.7 g/mol
InChI Key: PAJNTPJDYOIFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of malononitrile, aromatic aldehydes, and 1,3-cyclohexanedione in the presence of a catalyst. For instance, metal silicates have been used as efficient catalysts for this three-component reaction, leading to high yields of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its observed biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichlorophenyl and furan moieties enhances its pharmacological potential, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H13Cl3N2O3

Molecular Weight

435.7 g/mol

IUPAC Name

2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H13Cl3N2O3/c21-9-6-11(22)18(12(23)7-9)16-5-4-15(27-16)17-10(8-24)20(25)28-14-3-1-2-13(26)19(14)17/h4-7,17H,1-3,25H2

InChI Key

PAJNTPJDYOIFEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.